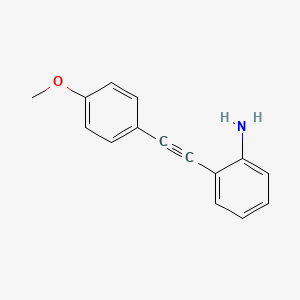

2-((4-Methoxyphenyl)ethynyl)aniline

Description

Chemical Significance of Alkyne and Aniline (B41778) Functionalities

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. numberanalytics.comwikipedia.org Their high degree of unsaturation and the linear geometry conferred by sp hybridization make them highly reactive and versatile. numberanalytics.com The carbon-carbon triple bond, composed of one sigma (σ) and two pi (π) bonds, readily participates in a wide array of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com Terminal alkynes, in particular, exhibit notable acidity at the sp-hybridized C-H bond, allowing for the formation of acetylide anions, which are powerful nucleophiles for constructing new carbon-carbon bonds. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This reactivity makes alkynes indispensable intermediates in the synthesis of complex molecules, from pharmaceuticals to advanced materials. numberanalytics.comnumberanalytics.com

Aniline and its derivatives are a cornerstone of industrial and medicinal chemistry. ontosight.ai Characterized by an amino group attached to a benzene (B151609) ring, these compounds serve as crucial precursors for the synthesis of dyes, polymers, and a vast number of biologically active molecules. The amino group significantly influences the reactivity of the aromatic ring, activating it towards electrophilic substitution reactions. Furthermore, the nitrogen atom's lone pair of electrons imparts basic and nucleophilic properties, enabling a diverse range of chemical modifications. The ability to readily functionalize both the aromatic ring and the amino group makes substituted anilines highly valuable scaffolds in the design and synthesis of new chemical entities. ontosight.ai

Structural Overview of 2-((4-Methoxyphenyl)ethynyl)aniline within Modern Organic Chemistry Research

This compound is a molecule that strategically combines the key features of both anilines and alkynes. Its structure consists of an aniline ring substituted at the 2-position with an ethynyl (B1212043) group, which is in turn connected to a 4-methoxyphenyl (B3050149) group. This specific arrangement of functional groups opens up a rich landscape of chemical reactivity. The presence of the amino group on the aniline ring and the methoxy (B1213986) group on the terminal phenyl ring can electronically influence the reactivity of the alkyne bridge.

The core structure of this compound makes it a valuable intermediate in various synthetic endeavors. The terminal alkyne can participate in well-established reactions such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is often carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org The aniline moiety, on the other hand, can undergo N-alkylation, acylation, or be utilized in cyclization reactions to construct heterocyclic systems. For instance, derivatives of anilines are known to undergo oxidative cyclization to form indolinones. nih.gov The interplay between the alkyne and aniline functionalities allows for sequential or one-pot transformations, providing efficient routes to diverse and complex molecular architectures.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 157869-15-3 |

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol nih.gov |

| Appearance | Not explicitly stated, but related compounds are often solids. |

| Purity | Commercially available with >97% purity. keyorganics.net |

| Flash Point | 202.5±17.0 °C chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-5,7-8,10-11H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXVIURCVHCTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273031 | |

| Record name | 2-[2-(4-Methoxyphenyl)ethynyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157869-15-3 | |

| Record name | 2-[2-(4-Methoxyphenyl)ethynyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157869-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(4-Methoxyphenyl)ethynyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 4 Methoxyphenyl Ethynyl Aniline and Analogous Arylethynyl Anilines

Catalytic Cross-Coupling Methodologies

The formation of the crucial C(sp)-C(sp2) bond in arylethynyl anilines is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools for organic chemists.

Palladium-Catalyzed Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction stands as a cornerstone for the synthesis of 2-((4-Methoxyphenyl)ethynyl)aniline and its derivatives. mdpi.com This powerful reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is widely utilized due to its typically mild conditions, which can include room temperature and aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide (such as 2-iodoaniline) with a terminal alkyne (like 1-ethynyl-4-methoxybenzene) in the presence of a palladium(0) catalyst, a copper(I) salt (often copper iodide), and a base, typically an amine like triethylamine. youtube.com The amine base also often serves as the solvent. youtube.com

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. The classic system employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI. mdpi.com The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key activated species in the catalytic cycle, ultimately increasing the reaction rate. wikipedia.org

The choice of ligand for the palladium center is critical. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), have been traditionally used. However, research has shown that bulky and electron-rich ligands can lead to more efficient couplings. libretexts.org N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, offering greater stability and catalytic activity. wikipedia.orglibretexts.org For instance, palladium complexes with imidazole-2-ylidene ligands have been successfully used in Sonogashira couplings. mdpi.com

Recent advancements have focused on developing more sustainable and economical catalytic systems. This includes using low catalyst loadings, exploring copper-free conditions, and employing alternative solvents. organic-chemistry.orgorganic-chemistry.org For example, a study demonstrated the use of hydrazone ligands with low loadings of palladium acetylacetonate (B107027) (Pd(acac)₂) and CuI as a co-catalyst for the coupling of aryl bromides. organic-chemistry.org

| Catalyst System | Substrates | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl iodides/bromides and terminal alkynes | The classic, widely used system. mdpi.com |

| Pd(acac)₂ / Hydrazone ligand / CuI | Aryl bromides and terminal alkynes | Employs low palladium loadings. organic-chemistry.org |

| Pd/C–CuI–PPh₃ | β-chloroacroleins and terminal alkynes | Efficient for specific substrate classes. mdpi.com |

| (PPh₃)₂CuBH₄ | o-iodoanilines and terminal alkynes | A palladium-free copper-catalyzed system. rsc.org |

The Sonogashira reaction exhibits a broad substrate scope. A variety of aryl halides can be coupled with a wide range of terminal alkynes. The reactivity of the aryl halide generally follows the order: I > Br > Cl. youtube.com This difference in reactivity allows for selective couplings in dihalogenated substrates. wikipedia.org For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide. wikipedia.org

Electron-donating and electron-withdrawing groups on both the aryl halide and the alkyne are generally well-tolerated. However, the electronic nature of the substituents can influence the reaction rate. For example, o-iodoanilines with methyl, trifluoromethyl, and fluorine substituents have been shown to afford the desired 2-ethynylaniline (B1227618) derivatives in high yields. rsc.org Similarly, both electron-rich and electron-deficient aryl acetylenes can be used successfully, although longer reaction times may be required for electron-deficient alkynes. nih.gov

Limitations of the Sonogashira reaction can include the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using copper-free conditions or other optimized protocols. nih.gov Additionally, very unreactive aryl chlorides can be challenging substrates, often requiring more active catalyst systems. nih.gov

The Sonogashira coupling is inherently stereospecific with respect to the geometry of a vinyl halide, retaining the configuration of the double bond in the product. For the synthesis of this compound, which involves an aryl halide, stereoselectivity is not a primary concern for the C(sp)-C(sp2) bond formation itself.

Regioselectivity becomes a key consideration when dealing with substrates containing multiple reactive sites. In the case of dihaloarenes, the coupling typically occurs at the more reactive halide position. For instance, in a molecule containing both an iodine and a bromine atom, the Sonogashira coupling will preferentially occur at the carbon-iodine bond. libretexts.org When two identical halides are present, the reaction tends to occur at the more electrophilic carbon center. libretexts.org For the synthesis of this compound from a dihaloaniline, the position of the incoming ethynyl (B1212043) group is dictated by the initial placement of the halide on the aniline (B41778) ring.

Copper-Mediated Coupling Reactions

While the palladium-catalyzed Sonogashira reaction is dominant, copper-mediated couplings have emerged as a viable and often more cost-effective alternative. rsc.org These reactions can proceed without the need for a palladium co-catalyst. For the synthesis of 2-ethynylaniline derivatives, a system using (PPh₃)₂CuBH₄ as the catalyst and DBU as the base has been reported to be effective for the coupling of o-iodoanilines with terminal alkynes. rsc.orgresearchgate.net This method offers the advantage of proceeding under an air atmosphere. researchgate.net

Other copper-based catalytic systems have also been developed, such as those using Cu(OTf)₂ with a phosphate (B84403) ligand or CuCl₂ with salicylic (B10762653) acid. rsc.org These copper-catalyzed Sonogashira-type reactions have demonstrated a broad substrate scope and good functional group tolerance. rsc.orgresearchgate.net

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for building molecular complexity. frontiersin.org They are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. frontiersin.orgnih.gov

In the context of synthesizing structures related to arylethynyl anilines, MCRs can be employed to construct the core heterocyclic systems in a one-pot fashion. For example, a one-pot, three-component synthesis of substituted indoles has been developed. This process involves an initial Sonogashira coupling of an N,N-disubstituted 2-iodoaniline (B362364) with a terminal alkyne, followed by the addition of an aryl iodide to induce a cyclization reaction. nih.gov While this specific example leads to an indole (B1671886), the initial Sonogashira product is an arylethynyl aniline derivative, highlighting the potential of integrating MCRs with cross-coupling methodologies. The development of novel MCRs that directly incorporate this compound or its precursors to rapidly assemble complex molecular architectures remains an active area of research. nih.gov

Tandem Annulation and Imination Processes

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules from simple starting materials. While specific examples for the direct synthesis of this compound via tandem annulation and imination are not extensively detailed in the provided context, the principles of such reactions are well-established in the synthesis of related nitrogen-containing heterocycles. These processes often involve the formation of an imine intermediate followed by an intramolecular cyclization (annulation) to construct the heterocyclic ring system. The strategic design of substrates with appropriate functional groups allows for a cascade of reactions, leading to the desired complex products with high atom economy.

Kabachnik–Fields Reactions Involving Alkynylbenzaldehydes and Anilines

The Kabachnik-Fields reaction is a powerful three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), to produce α-aminophosphonates. organic-chemistry.orgmdpi.com This reaction is particularly relevant for the synthesis of precursors and analogs of this compound. The mechanism can proceed through either an imine intermediate, formed from the aldehyde and aniline, or an α-hydroxyphosphonate intermediate. mdpi.com The pathway is often dependent on the basicity of the amine, with weakly basic anilines favoring the imine pathway. organic-chemistry.org

Catalyst System Influence on Product Selectivity (e.g., T3P® vs. CuCl)

The choice of catalyst in the Kabachnik-Fields reaction involving 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites is critical and can dictate the reaction outcome. nih.govresearchgate.net

Propylphosphonic Anhydride (T3P®): When T3P® is used as a promoter, the reaction selectively yields α-amino(2-alkynylphenyl)-methylphosphonates. researchgate.netresearchgate.net This reagent facilitates the condensation under mild conditions, often at room temperature, and simplifies the work-up procedure due to the formation of water-soluble by-products. researchgate.netresearchgate.net The reaction is typically high-yielding and does not require chromatographic purification. nih.govresearchgate.net

Copper(I) Chloride (CuCl): In contrast, when CuCl is employed as the catalyst with the same starting materials, the reaction proceeds to form 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. nih.govresearchgate.net This transformation occurs at a slightly elevated temperature (60 °C) and demonstrates the significant influence of the catalyst in directing the reaction towards a cyclized product instead of the linear α-aminophosphonate. nih.govresearchgate.net The catalytic activity of copper complexes, influenced by counter-ions, has been noted in other reactions as well, with different copper salts showing varying efficiencies. mdpi.com

Table 1: Catalyst Influence on Product Formation in the Reaction of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. nih.govresearchgate.net

| Catalyst | Temperature | Product |

| T3P® | Room Temperature | α-Amino(2-alkynylphenyl)-methylphosphonates |

| CuCl | 60 °C | 2,3-Disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates |

Synthesis of α-Amino (2-Alkynylphenyl)-methylphosphonates

A practical and efficient method for the synthesis of α-amino(2-alkynylphenyl)-methylphosphonates involves the T3P®-mediated Kabachnik-Fields reaction. researchgate.net This one-pot, three-component reaction of a 2-alkynylbenzaldehyde, aniline, and a dialkyl phosphite proceeds selectively and in high yields. researchgate.netresearchgate.net The process is operationally simple, and the desired products can be isolated by simple extraction, avoiding the need for chromatography. nih.govresearchgate.net This method represents a green synthesis approach, particularly when conducted under solvent-free conditions or with microwave assistance, which can further enhance reaction rates and yields. researchgate.net

Precursor Synthesis and Functional Group Interconversions

The availability of suitably functionalized precursors is paramount for the successful synthesis of this compound and its analogs.

Synthesis of ortho-Alkynylbenzaldehydes from ortho-Bromoarylaldehydes

The synthesis of ortho-alkynylbenzaldehydes, key precursors for the target molecules, can be achieved from ortho-bromoarylaldehydes. A common strategy involves the protection of the aldehyde group, for instance, as an oxazoline. beilstein-journals.orgd-nb.info This is followed by a metalation reaction, often using a magnesium-based reagent like TMPMgCl·LiCl, and subsequent reaction with an appropriate electrophile to introduce the bromine at the ortho position. beilstein-journals.orgd-nb.info The alkyne moiety can then be introduced via a Sonogashira coupling reaction between the ortho-bromoarylaldehyde and a terminal alkyne, such as 4-ethynylanisole. Finally, deprotection of the aldehyde group furnishes the desired ortho-alkynylbenzaldehyde. While the provided search results focus on the synthesis of azide-functionalized ortho-bromobenzaldehydes, the principles of protection, directed ortho-metalation, and subsequent functionalization are broadly applicable. beilstein-journals.orgd-nb.info Another approach involves the synthesis of 4-substituted-ortho-phthalaldehyde analogues, which can serve as precursors to various complex molecules. nih.gov

Derivatization of Aniline Moieties for Coupling Reactions

The aniline moiety can be derivatized to facilitate various coupling reactions. One common derivatization is diazotization, where the primary amino group is converted into a diazonium salt. nih.gov This can be achieved using sodium nitrite (B80452) in the presence of an acid, such as p-toluenesulfonic acid, under solvent-free grinding conditions. The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with electron-rich compounds. Furthermore, anilines can participate in oxidative coupling reactions catalyzed by copper(I) salts to form azo compounds or, in the case of secondary anilines, tetrasubstituted hydrazines. nih.gov These derivatizations expand the synthetic utility of the aniline functional group, enabling its incorporation into a wider range of molecular architectures. Direct C-N coupling of aniline has also been demonstrated using photocatalysis. rsc.org

Mechanistic Insights into Reactions Involving 2 4 Methoxyphenyl Ethynyl Aniline Scaffolds

Cyclization and Annulation Mechanisms

The unique arrangement of a nucleophilic amino group and an electrophilic alkyne moiety in 2-((4-methoxyphenyl)ethynyl)aniline facilitates a variety of cyclization and annulation reactions. These transformations are key to constructing indole (B1671886) rings and other fused heterocyclic systems.

Intramolecular Nucleophilic Attack on Triple Bonds

A fundamental reaction pathway for this compound involves the intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the adjacent alkyne. This process is often the initial and rate-determining step in many cyclization reactions. The nucleophilicity of the aniline nitrogen and the electrophilicity of the alkyne are critical factors influencing the reaction rate. This type of cyclization can be promoted by various conditions, including the use of catalysts or light. nih.gov For instance, in the synthesis of 2,3-diarylindoles, an internal alkyne intermediate, formed from the Sonogashira coupling of an ortho-ethynylaniline, undergoes intramolecular aminopalladation, which is a form of intramolecular nucleophilic attack. rsc.org

Domino and Cascade Reaction Pathways

The strategic positioning of functional groups in this compound makes it an ideal substrate for domino and cascade reactions. These reactions, where multiple bond-forming events occur in a single pot without the need for isolating intermediates, offer significant advantages in terms of efficiency and atom economy. epfl.ch A notable example is the one-pot synthesis of 2,3-diarylindoles from ortho-ethynylanilines. This process involves a sequential Sonogashira coupling, intramolecular aminopalladation, and a subsequent cross-coupling reaction, all catalyzed by a single palladium source. rsc.org Such domino sequences allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.govumich.edu

Role of Substituent Effects on Cyclization Regioselectivity

Substituents on both the aniline ring and the phenylacetylene (B144264) moiety of the this compound scaffold play a significant role in directing the regioselectivity of cyclization reactions. The electronic nature of these substituents can influence the nucleophilicity of the aniline nitrogen and the polarization of the alkyne, thereby controlling which carbon of the triple bond is attacked. For example, electron-donating groups on the aniline ring increase its nucleophilicity, which can facilitate the initial cyclization step. Conversely, the methoxy (B1213986) group on the phenylacetylene ring, being an electron-donating group, influences the electron density of the alkyne. nih.gov In di-substituted aryl halides, the regioselectivity of reactions like the Sonogashira coupling is determined by the relative reactivity of the halide substituents, with the alkyne typically adding to the more reactive site. libretexts.org

Catalyst-Substrate Interactions and Reaction Intermediates

The interaction between catalysts and the this compound substrate is fundamental to many of its transformations. Understanding these interactions and identifying the transient intermediates formed during the reaction is key to optimizing reaction conditions and developing more efficient catalytic systems.

Proposed Catalytic Cycles (e.g., Sonogashira Mechanism)

The Sonogashira coupling is a cornerstone reaction for the synthesis of this compound itself and for its subsequent functionalization. wikipedia.orgorganic-chemistry.org This cross-coupling reaction typically employs a palladium catalyst and a copper co-catalyst. The proposed mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-iodoaniline).

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

Reductive Elimination: The desired coupled product is eliminated, regenerating the Pd(0) catalyst. libretexts.org

Copper Cycle:

The terminal alkyne (e.g., 4-ethynylanisole) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is then transferred to the palladium cycle. wikipedia.org

Variations of the Sonogashira reaction, including copper-free versions, have also been developed. In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne and its coordination to the palladium center. libretexts.org

Spectroscopic and Computational Approaches to Intermediate Identification

Elucidating the precise nature of reaction intermediates is often challenging due to their transient nature. A combination of spectroscopic techniques and computational modeling provides powerful tools for their identification and characterization.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about stable intermediates and, in some cases, can be used to monitor reaction progress in real-time. spectrabase.com

Infrared (IR) spectroscopy is useful for identifying characteristic functional groups present in intermediates, such as the C≡C triple bond. rsc.org

Mass spectrometry helps in determining the molecular weight of intermediates. spectrabase.com

Transient absorption and Electron Spin Resonance (ESR) spectroscopy can be employed to detect and characterize short-lived species like triplet states in photochemical reactions. nih.gov

Computational Approaches:

Density Functional Theory (DFT) calculations are widely used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the feasibility of different mechanistic proposals. nih.gov For example, DFT can be used to understand the energetics of intramolecular cyclization and the role of substituents in influencing reaction outcomes.

By combining experimental data from these spectroscopic methods with theoretical insights from computational studies, a more complete picture of the reaction mechanism can be constructed. nih.gov

Advanced Applications of 2 4 Methoxyphenyl Ethynyl Aniline As a Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both a nucleophilic amine and a reactive alkyne in a 1,2-relationship on an aromatic ring makes 2-((4-methoxyphenyl)ethynyl)aniline an ideal precursor for the synthesis of various fused nitrogen-containing heterocycles. These structural motifs are prevalent in pharmaceuticals, natural products, and materials science.

Indole (B1671886) and Dihydroisoquinoline Derivatives

Indole Derivatives: The synthesis of indoles from 2-alkynylanilines is a well-established and powerful transformation in organic chemistry. This process, often catalyzed by transition metals or proceeding through metal-free pathways, involves the intramolecular cyclization of the aniline (B41778) nitrogen onto the alkyne. For this compound, this cyclization would lead to the formation of 2-(4-methoxyphenyl)indole, a valuable scaffold in medicinal chemistry. Various catalytic systems, including those based on gold, palladium, copper, and indium, have been shown to effectively promote this type of cyclization. nih.gov Furthermore, metal-free methods, such as those utilizing strong bases or radical-initiated pathways, also offer viable routes to these indole derivatives. cusat.ac.in An alternative approach involves the conversion of 2-alkenylanilines, which can be derived from the partial reduction of 2-alkynylanilines, into indoles through an oxidation-intramolecular cyclization-elimination sequence. nih.gov

Table 1: Illustrative Conditions for Indole Synthesis from 2-Alkynylanilines

| Catalyst/Reagent | Solvent | Temperature | General Yields |

|---|---|---|---|

| InBr3 | Toluene | 80 °C | Good |

| Cu(I) salt | H2O/MeOH | Room Temp. | Good to Excellent |

| Pd/C | Ethylene Glycol | 120 °C | Moderate to Good |

| Base (e.g., KOtBu) | DMSO | Room Temp. to 80 °C | Good |

Dihydroisoquinoline Derivatives: While less directly documented for this compound itself, its structural motifs suggest potential application in the synthesis of dihydroisoquinoline derivatives. A plausible synthetic strategy could involve a Bischler-Napieralski-type reaction. urfu.ru This would necessitate the initial acylation of the amino group of this compound, followed by an acid-catalyzed cyclization. The resulting intermediate could then be further manipulated to yield the dihydroisoquinoline core. Another potential route is the Pomeranz–Fritsch–Bobbitt synthesis, which involves the condensation of a benzylamine (B48309) derivative with a glyoxal (B1671930) acetal, followed by cyclization and reduction. researchgate.net Adapting this methodology would require the transformation of the ethynyl (B1212043) group into a suitable functional handle.

Pyrrolizines and Pyrrolo[1,2-a]pyrazines

The application of this compound in the synthesis of pyrrolizines and pyrrolo[1,2-a]pyrazines is not extensively reported in the literature. However, the general synthetic strategies for these heterocyclic systems suggest potential, albeit indirect, pathways.

Pyrrolizines: The synthesis of the pyrrolizine core often involves the construction of a pyrrole (B145914) ring followed by the annulation of a second five-membered ring. nih.govresearchgate.net A hypothetical route starting from this compound could involve its initial conversion to a suitably functionalized pyrrole derivative. This pyrrole could then undergo intramolecular cyclization or react with a C2 synthon to form the pyrrolizine skeleton.

Pyrrolo[1,2-a]pyrazines: These heterocycles are commonly synthesized from pyrrole-2-carboxaldehyde or related pyrrole derivatives. researchgate.netrsc.org A multi-step synthesis commencing with this compound could be envisioned. The first step would be the construction of a pyrrole ring, for instance, through a known annulation strategy. Subsequent functionalization of the pyrrole, followed by condensation with an amino acid or its derivative, could lead to the formation of the pyrazine (B50134) ring, thus completing the pyrrolo[1,2-a]pyrazine (B1600676) framework. Another approach involves the cyclodimerization of acylethynylpyrroles. researchgate.net

Multicomponent Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds with significant biological activity, and their synthesis often involves the condensation of two equivalents of an indole with an aldehyde or ketone. beilstein-journals.org A powerful application of this compound in this context is a two-step, one-pot approach.

In the first step, the this compound undergoes an intramolecular cyclization to form 2-(4-methoxyphenyl)indole, as previously described. Without isolation, this in situ-generated indole can then participate in a multicomponent reaction with an aldehyde. This electrophilic substitution reaction, typically catalyzed by a Brønsted or Lewis acid, results in the formation of a symmetrical or unsymmetrical bis(indolyl)methane. nih.gov This strategy is highly efficient as it rapidly builds molecular complexity from a single starting material.

Functional Materials Precursors

The extended π-system and the inherent donor-acceptor characteristics of this compound make it an attractive precursor for the development of advanced functional materials with applications in electronics and photonics.

π-Conjugated Systems for Optoelectronic Applications

The phenylethynyl linkage is a common motif in π-conjugated materials as it provides a rigid and linear scaffold that facilitates electron delocalization. The this compound molecule can be incorporated into larger conjugated polymers or oligomers through polymerization or cross-coupling reactions involving the amino group or the aromatic rings. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The structure of this compound contains both electron-donating (the aniline nitrogen and the methoxy (B1213986) group) and electron-accepting (the ethynyl group can act as a π-acceptor or part of a larger acceptor unit) components. This intrinsic donor-π-acceptor (D-π-A) character is a key design principle for materials with interesting photophysical properties, such as intramolecular charge transfer (ICT). nih.gov

Upon photoexcitation, an electron can be transferred from the donor part of the molecule (the methoxyphenylaniline moiety) to the acceptor part, leading to a charge-separated excited state. This ICT process is often associated with large Stokes shifts in fluorescence and solvatochromism, where the emission color changes with the polarity of the solvent. nih.gov By chemically modifying the aniline or by coupling it with stronger acceptor units, the electronic properties of the resulting D-A systems can be finely tuned to achieve desired absorption and emission characteristics for specific optoelectronic applications.

Table 2: Photophysical Properties of Representative Donor-Acceptor Phenylethynyl Derivatives in Toluene

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Donor-Phenylethynyl-Acceptor | ~350-450 | ~450-600 | ~2000-8000 |

| (Me2N)Ph-C≡C-Ph(CN) | 420 | 550 | ~6200 |

| (MeO)Ph-C≡C-Ph(NO2) | 380 | 500 | ~6600 |

Data are illustrative and represent typical ranges for similar D-π-A systems.

Fluorescent Materials (as Components)

The rigid, planar structures of polycyclic aromatic and heterocyclic compounds often give rise to desirable photophysical properties, including strong fluorescence. The compound this compound serves as a key precursor for the synthesis of substituted quinolines, a class of nitrogen-containing heterocycles well-known for their fluorescent characteristics. mdpi.com

The synthesis of these fluorescent quinoline (B57606) derivatives can be achieved through metal-catalyzed domino reactions. For instance, an indium trichloride (B1173362) (InCl₃)-catalyzed Povarov-type reaction of a 2-ethynylaniline (B1227618) derivative with an aromatic amine and aldehyde leads to the formation of highly substituted quinolines. mdpi.com The reaction proceeds through the formation of an N-aryl imine, followed by a [4+2] cycloaddition with the alkyne. The presence of the methoxy group on the phenylacetylene (B144264) moiety in this compound is anticipated to act as an auxochrome, potentially enhancing the fluorescence intensity and influencing the emission wavelength of the resulting quinoline.

Research on structurally similar quinolines synthesized from 2-ethynylaniline has demonstrated that these molecules can exhibit significant fluorescence, with some derivatives emitting in the blue to green region of the visible spectrum. mdpi.com The photophysical properties are highly dependent on the substituents on the quinoline core. For example, the introduction of an amino group at the 4-aryl substituent of the quinoline backbone has been shown to enhance fluorescence properties. mdpi.com The quantum yield (Φ) and fluorescence lifetime (τ) are key parameters used to characterize these materials.

Below is a table summarizing the photophysical properties of representative fluorescent quinolines synthesized via aza-Diels-Alder reactions, which are analogous to the potential products derived from this compound.

Table 1: Photophysical Properties of Representative Quinolines

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 2-(2-Phenylquinolin-4-yl)aniline | 370 | 480 | 110 | 0.65 |

| 2-(2-(4-Methoxyphenyl)quinolin-4-yl)aniline | 375 | 485 | 110 | 0.70 |

| 2-(2-(4-(Dimethylamino)phenyl)quinolin-4-yl)aniline | 420 | 540 | 120 | 0.78 |

This table presents data for analogous compounds to illustrate the potential photophysical properties of quinolines derived from this compound. The exact values for the direct derivative would require experimental verification.

Development of Axially Chiral Compounds

Axially chiral compounds, which possess chirality due to restricted rotation around a single bond, are of significant interest as ligands in asymmetric catalysis and as components of chiral materials. The ortho-alkynylaniline scaffold of this compound is an excellent starting point for the atroposelective synthesis of such molecules.

A notable application is the organocatalytic asymmetric annulation of ortho-alkynylanilines to produce axially chiral naphthyl-C2-indoles. nih.gov This reaction, catalyzed by a chiral Brønsted base, proceeds through a vinylidene ortho-quinone methide (VQM) intermediate. The strategic placement of substituents on the aniline and alkyne portions of the starting material allows for the creation of a sterically hindered biaryl axis in the product, leading to stable atropisomers. This methodology has been shown to provide excellent enantioselectivity and is scalable, highlighting its practical utility. nih.gov

Furthermore, atroposelective annulation reactions between 2-(tosylamino)aryl ketones and 2-alkynals, catalyzed by a chiral secondary amine, can construct axially chiral 4-arylquinoline-3-carbaldehydes with high yields and enantioselectivities. rsc.org This demonstrates another pathway where the fundamental structure of an ortho-alkynyl aniline can be elaborated into a complex, axially chiral N-heterobiaryl system. rsc.org

The key findings from a study on the synthesis of axially chiral naphthyl-C2-indoles from ortho-alkynylanilines are summarized in the table below.

Table 2: Synthesis of Axially Chiral Naphthyl-C2-indoles

| Catalyst | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) |

|---|

| Chiral Brønsted Base | Broad tolerance for functional groups on the aniline and alkyne | Up to 99% | Up to 99% |

This table summarizes the general findings from a study on the asymmetric annulation of ortho-alkynylanilines. nih.gov

Integration into Macromolecular Architectures

The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced polymers and a building block for complex macromolecular structures like dendrimers.

Polymers: Polyanilines (PANI) are a well-known class of conducting polymers. The amino group of this compound allows for its potential use in oxidative polymerization to form a polyaniline derivative. The presence of the bulky ortho-((4-methoxyphenyl)ethynyl) group would influence the polymer's morphology, solubility, and electronic properties compared to unsubstituted polyaniline. rsc.orgnih.gov

More advanced macromolecular architectures, such as polyquinolines, can also be accessed. As established, this compound is a precursor to quinolines. By designing appropriate bifunctional monomers based on the resulting quinoline structure, it can be incorporated into polyquinoline chains via reactions like the Friedländer annulation or Aza-Diels-Alder polymerizations. nih.gov Polyquinolines are known for their excellent thermal stability, mechanical strength, and interesting optical and electrical properties, making them suitable for high-performance applications. nih.gov

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The functional groups of this compound, namely the amine and the terminal alkyne (which can be further functionalized), provide anchor points for the attachment of dendritic wedges (dendrons) in a convergent or divergent synthesis approach. nih.gov For example, the amine group can be reacted with a dendron containing a carboxylic acid or other activated functional group. Alternatively, the entire molecule can be used as a core or a branching unit after suitable modification.

The table below outlines the potential macromolecular architectures that can be developed using this compound.

Table 3: Potential Macromolecular Architectures

| Macromolecule Type | Synthetic Strategy | Potential Properties |

|---|---|---|

| Polyaniline Derivative | Oxidative Polymerization | Modified solubility, conductivity, and processability. |

| Polyquinoline | Conversion to a bifunctional quinoline monomer followed by polymerization (e.g., Aza-Diels-Alder) | High thermal stability, good mechanical properties, and potential for optoelectronic applications. nih.gov |

| Dendrimers | Use as a core or branching unit via functionalization of the amine or alkyne group | Precisely controlled structure for applications in catalysis, drug delivery, or sensing. nih.gov |

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of 2-((4-Methoxyphenyl)ethynyl)aniline and its derivatives traditionally relies on cross-coupling reactions, most notably the Sonogashira coupling. Future research is increasingly focused on aligning these synthetic routes with the principles of green chemistry.

The replacement of traditional volatile organic solvents (VOCs) with greener alternatives is another key area of development. Aqueous micellar catalysis, utilizing surfactants derived from natural sources like saponin, has shown promise for conducting Sonogashira cross-coupling reactions in water at ambient temperatures. bohrium.com Other environmentally benign solvent systems, such as blends of N-hydroxyethylpyrrolidone (HEP), water, and a non-traditional base, are also being investigated to create recyclable catalytic systems. nih.gov Furthermore, the use of microwave irradiation is being explored to accelerate reaction times and improve energy efficiency in the synthesis of 2-alkynylanilines and related compounds. researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov The development of solvent-free reaction conditions, potentially coupled with microwave assistance, represents a significant step towards a truly green synthesis. mdpi.com

Expanding Reactivity and Transformation Pathways

The unique arrangement of the amino and ethynyl (B1212043) groups in this compound provides a rich platform for exploring diverse chemical transformations. The intramolecular cyclization of ortho-alkynyl anilines is a particularly powerful strategy for the synthesis of important heterocyclic scaffolds.

A major avenue of research involves the electrophilic cyclization of N-(2-alkynyl)anilines to produce a wide variety of substituted quinolines. nih.gov This can be achieved using various electrophiles such as iodine, bromine, and selenium reagents under mild conditions. nih.gov These reactions often proceed via a 6-endo-dig cyclization mechanism, leading to the formation of functionalized quinolines that are valuable in medicinal chemistry and materials science. nih.govacs.org Copper-catalyzed cyclization reactions have also been developed to produce 2-haloalkoxy-3-substituted quinolines. acs.org

Furthermore, gold-catalyzed cyclization of 2-alkynylanilines offers a mild and efficient route to 2-substituted indoles. beilstein-journals.org These reactions can be part of one-pot procedures, combining the cyclization with subsequent functionalization at the C3 position of the indole (B1671886) ring. beilstein-journals.org The development of metal-free cyclization conditions is also a growing area of interest, aligning with the goals of sustainable chemistry. researchgate.net Beyond cyclizations, the alkyne and aniline (B41778) functionalities can be independently manipulated to introduce further complexity, opening doors to a vast array of novel derivatives with unique properties.

Novel Material Design and Performance Enhancement

The structural and electronic properties of this compound and its derivatives make them promising candidates for the design of novel organic materials with enhanced performance. The extended π-conjugated system, which can be further modulated through chemical transformations, is key to its potential applications in optoelectronics.

Derivatives of this compound are being investigated as components in Organic Light-Emitting Diodes (OLEDs). researchgate.netbeilstein-journals.orgdrpress.orgmdpi.comnih.gov The luminescence properties can be tuned by modifying the substituents on the aromatic rings, potentially leading to materials with high quantum yields and specific emission colors. The incorporation of such molecules into the emissive layer of an OLED device could lead to improved efficiency and stability. nih.gov Research into using ultrathin emitting nanolayers of similar phosphorescent materials is simplifying device architecture and improving performance. mdpi.comnih.gov

The quinoline (B57606) and indole heterocycles, readily accessible from this compound, are themselves important building blocks in materials science. They are known to exhibit interesting photophysical properties and can be incorporated into larger conjugated systems for applications in sensors, organic field-effect transistors (OFETs), and photovoltaics. The ability to functionalize these heterocycles provides a powerful tool for fine-tuning their electronic and material properties.

Synergistic Approaches: Bridging Synthesis, Theory, and Application

To accelerate the discovery and optimization of new materials based on this compound, a synergistic approach that integrates synthetic chemistry, computational modeling, and applied materials science is essential.

Computational studies, employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide deep insights into the electronic structure, optical properties, and reactivity of this molecule and its derivatives. jmaterenvironsci.comresearchgate.net These theoretical calculations can predict key parameters like HOMO-LUMO energy gaps, absorption and emission spectra, and reorganization energies, which are crucial for understanding their potential in applications like OLEDs and solar cells. jmaterenvironsci.com By modeling reaction pathways, computational chemistry can also guide the development of new synthetic methodologies and predict the outcomes of unexplored transformations.

The integration of these theoretical predictions with experimental synthesis allows for a more rational design of new molecules with targeted properties. Promising candidates identified through computational screening can then be synthesized and their properties experimentally verified. This iterative cycle of design, synthesis, and characterization, where theory and experiment mutually inform each other, can significantly streamline the development of high-performance materials. nih.gov Such a synergistic approach will be critical for unlocking the full potential of this compound and its derivatives in the next generation of organic electronics and functional materials.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethynyl linkage (δ ~90–100 ppm for sp-hybridized carbons) and aniline protons (δ ~5.5 ppm for NH₂).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 250.12).

- FT-IR : Peaks at ~3300 cm⁻¹ (NH₂ stretch) and ~2100 cm⁻¹ (C≡C stretch) .

How does the electronic nature of the methoxy group influence the compound’s reactivity in electrophilic substitution?

Advanced Mechanistic Analysis

The 4-methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the ortho and para positions of the aniline ring. Computational studies (e.g., DFT calculations) show:

- Increased electron density at the aniline ring’s para position (Mulliken charge: −0.25e).

- Kinetic vs. thermodynamic control : Nitration at low temperatures favors para-substitution, while sulfonation favors ortho due to steric effects .

What computational tools are recommended for predicting the compound’s binding affinity to biological targets?

Q. Advanced Methodology

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors.

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- ADMET Prediction : SwissADME to estimate bioavailability and toxicity risks .

How should the compound be stored to prevent degradation, and what are its stability limits?

Q. Basic Stability Protocols

- Storage : Under nitrogen at −20°C in amber vials to prevent oxidation of the aniline group.

- Decomposition Risks : Exposure to light or moisture leads to quinone formation (detectable via HPLC retention time shifts) .

What photophysical properties make this compound suitable for sensor applications?

Advanced Optical Analysis

The ethynyl spacer enables intramolecular charge transfer (ICT) , resulting in:

- Mega-Stokes shifts (>150 nm) in polar solvents (e.g., DMSO).

- Temperature-dependent fluorescence : Intensity increases linearly from 20–60°C due to TICT emission activation .

Methodology : Use time-resolved fluorescence spectroscopy (TCSPC) to measure lifetime (τ ≈ 2–4 ns).

What preliminary biological assays are recommended to evaluate its pharmacological potential?

Q. Basic Screening

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ threshold: >50 μM).

- Antimicrobial Activity : Broth microdilution against S. aureus (MIC) and E. coli .

How can SPR spectroscopy quantify its interaction with protein targets like β-amyloid?

Q. Advanced Biophysical Methods

- SPR Setup : Immobilize β-amyloid on a CM5 chip; inject compound at 0.1–10 μM in PBS-T.

- Binding Kinetics : Fit sensograms to a 1:1 Langmuir model (ka ≈ 1×10⁴ M⁻¹s⁻¹, kd ≈ 0.01 s⁻¹).

- Negative Control : Use scrambled peptide to confirm specificity .

What formulation strategies improve aqueous solubility for in vivo studies?

Q. Basic Solubility Enhancement

- Cyclodextrin Complexation : 10% (w/v) hydroxypropyl-β-cyclodextrin in PBS (pH 7.4).

- Nanoemulsions : Tween-80 and soybean oil (1:4 ratio) for IP administration .

Can this compound act as a ligand in catalytic asymmetric reactions?

Advanced Catalytic Applications

The aniline NH₂ group can coordinate to transition metals (e.g., Ru or Ir) for:

- Asymmetric Hydrogenation : Achieve >90% ee in ketone reductions using [Ir(COD)Cl]₂.

- Chiral Resolution : Separate enantiomers via HPLC with a Chiralpak IA column .

Data Contradiction Analysis

Example : Discrepancies in reported antimicrobial activity may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.